5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide
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Overview
Description
- Synonyms : 2- [3-Chloro-5- (trifluoromethyl)-2-pyridinyl]-acetonitrile, 2-Pyridineacetonitrile, 3-chloro-5- (trifluoromethyl)-, and others
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. For instance, one synthetic route includes the chlorination of 2,5-dichloropyridine followed by nucleophilic substitution with a methylthiol group. Further steps involve the introduction of the trifluoromethyl group and the formation of the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide consists of a pyrimidine core with a chlorine atom, a methylsulfanyl group, and a trifluoromethylpyridine moiety. The arrangement of these functional groups determines its biological activity and interactions .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-[2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5OS/c1-25-13-22-7-9(15)11(23-13)12(24)20-5-4-19-10-3-2-8(6-21-10)14(16,17)18/h2-3,6-7H,4-5H2,1H3,(H,19,21)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWMGOWWQMXIPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCNC2=NC=C(C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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